2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione
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Overview
Description
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a fused benzene and oxazepine ring system, which imparts unique chemical and biological properties. It has garnered interest in various fields of scientific research due to its potential pharmacological activities.
Mechanism of Action
Target of Action
Similar compounds have been associated with various pharmacological activities, suggesting a potential interaction with multiple biological targets .
Biochemical Pathways
Similar compounds have been associated with various pharmacological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Similar compounds have shown various pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that its derivatives possess an array of pharmacological activities
Cellular Effects
It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione can be achieved through several methods. One common approach involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yields . Another method involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . This one-pot synthesis is notable for its practical application and regioselectivity due to the Smiles rearrangement.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Ugi four-component reaction followed by intramolecular O-arylation . This method is advantageous due to its simplicity and efficiency in producing large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated positions of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its pharmacological activities, including antidepressant and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Shares a similar core structure but lacks the phenyl substitution.
Loxapine: An antipsychotic drug with a similar oxazepine ring system.
Amoxapine: An antidepressant with a similar chemical structure.
Uniqueness
2-Phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-phenyl-1,4-benzoxazepine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-14-11-8-4-5-9-12(11)19-13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGQYLVMPYAFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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